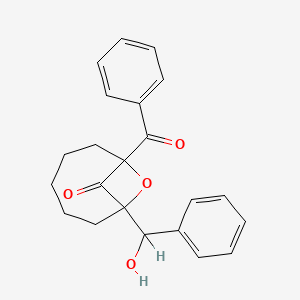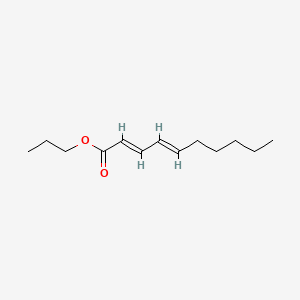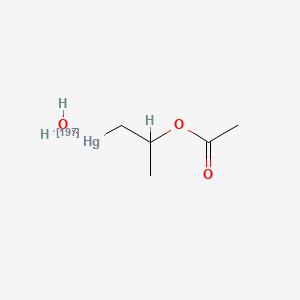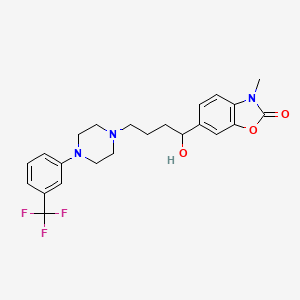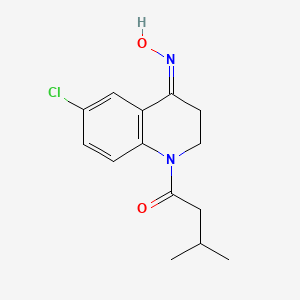
6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Material: The reaction begins with 6-chloro-4-oxo-1,2,3,4-tetrahydroquinoline.
Acylation: The starting material is reacted with propionic anhydride or propionyl chloride in the presence of pyridine to yield 6-chloro-4-oxo-1-propionyl-1,2,3,4-tetrahydroquinoline.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions
6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino-tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学的研究の応用
6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and neurodegenerative pathways.
Pathways Involved: It can modulate signaling pathways related to oxidative stress and inflammation, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
6-Chloro-4-oximino-1-phenyl-1,2,3,4-tetrahydroquinoline: Known for its anti-inflammatory properties.
6-Chloro-4-oxo-1,2,3,4-tetrahydroquinoline: A precursor in the synthesis of various derivatives.
Uniqueness
6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline is unique due to its specific isovaleryl substitution, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
81892-38-8 |
|---|---|
分子式 |
C14H17ClN2O2 |
分子量 |
280.75 g/mol |
IUPAC名 |
1-[(4Z)-6-chloro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C14H17ClN2O2/c1-9(2)7-14(18)17-6-5-12(16-19)11-8-10(15)3-4-13(11)17/h3-4,8-9,19H,5-7H2,1-2H3/b16-12- |
InChIキー |
AHNPJQHOUHIVKU-VBKFSLOCSA-N |
異性体SMILES |
CC(C)CC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)Cl |
正規SMILES |
CC(C)CC(=O)N1CCC(=NO)C2=C1C=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


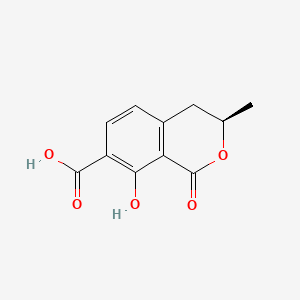
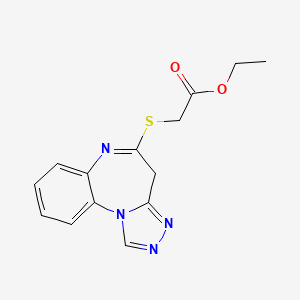

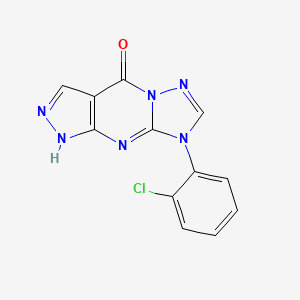
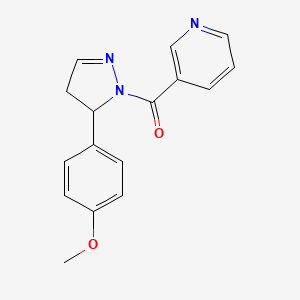
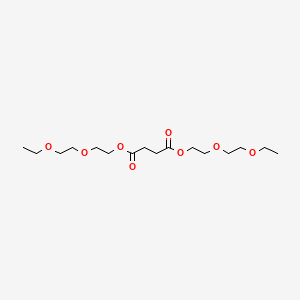

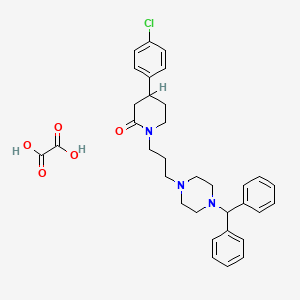

![N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12752980.png)
